N-(5-benzyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)acetamide
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Overview
Description
N-(5-benzyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)acetamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a benzyl group, a methyl group, and an acetamide moiety. Pyrimidine derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Substitution Reactions: The benzyl and methyl groups can be introduced through nucleophilic substitution reactions using appropriate benzyl and methyl halides.
Acetamide Formation: The final step involves the acylation of the pyrimidine derivative with acetic anhydride or acetyl chloride to introduce the acetamide moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and solvent systems to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Hydroxylated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-benzyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides: These compounds share structural similarities with N-(5-benzyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)acetamide and exhibit antitumor activities.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also possess a benzyl group and are studied for their anticancer properties.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a benzyl group, a methyl group, and an acetamide moiety contributes to its potential therapeutic applications and differentiates it from other similar compounds.
Properties
IUPAC Name |
N-(5-benzyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-12(8-11-6-4-3-5-7-11)13(19)17-14(15-9)16-10(2)18/h3-7H,8H2,1-2H3,(H2,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUDXWBRINTGML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NC(=O)C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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